N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-thiophen-2-yl-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c16-10(13-9-2-1-5-17-9)14-6-8(7-14)15-11-3-4-12-15/h1-5,8H,6-7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFVCYILVEPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a unique combination of structural elements:
- Azetidine Ring : Contributes to the compound's ability to interact with biological targets.
- Thiophene Moiety : Enhances the chemical reactivity and potential biological interactions.
- 1,2,3-Triazole Unit : Known for its stability and ability to form hydrogen bonds with biological macromolecules.
The molecular formula is C₁₃H₁₃N₅O₂S, with a molecular weight of approximately 273.33 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole rings are associated with various biological activities, including:
- Antimicrobial Properties : Triazoles have been shown to inhibit the growth of bacteria and fungi.
- Anticancer Activity : Similar compounds have demonstrated potential as inhibitors for cancer-related pathways. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating p53 and caspase pathways .
Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways relevant to diseases like cancer.
Biological Activity Data
The following table summarizes findings from various studies regarding the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity | IC₅₀ Values |
|---|---|---|---|
| This compound | Azetidine + Thiophene + Triazole | Antimicrobial, Anticancer | Not specified |
| 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide | Azetidine + Triazole | Antimicrobial | 10.38 µM |
| 4-phenyl-1H-1,2,3-triazole derivatives | Triazole + Phenyl | Antifungal | Varies |
Case Studies and Research Findings
- Anticancer Studies : In vitro evaluations have shown that derivatives similar to N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine can significantly inhibit cancer cell proliferation. For example, compounds exhibiting IC₅₀ values in the micromolar range have been reported against various cancer cell lines including MCF7 and HeLa .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. Preliminary results indicate that it may selectively inhibit certain carbonic anhydrases involved in tumor growth .
Scientific Research Applications
Medicinal Chemistry
N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide shows promise as a lead compound in drug development due to its potential pharmacological activities:
- Antimicrobial Activity : Compounds containing the triazole ring are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The triazole unit enhances binding to microbial enzymes, disrupting their function.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression. Molecular docking studies reveal interactions with targets like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Agrochemicals
The unique properties of this compound make it suitable for applications in agrochemicals:
- Pesticidal Activity : The compound's ability to interact with biological systems suggests potential use as a pesticide or herbicide. Its structural components may enhance efficacy against pests while minimizing environmental impact.
Materials Science
The compound's chemical characteristics allow for exploration in materials science:
- Polymer Chemistry : Due to its reactivity, this compound can be utilized in the synthesis of functional polymers or nanomaterials with specific properties for electronic or photonic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds similar to this compound:
Q & A
Q. Critical factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance triazole formation .
- Catalysts : Copper(I) catalysts (e.g., CuI) improve regioselectivity in click reactions .
- Temperature : Azetidine cyclization requires 60–80°C to avoid side reactions .
How can researchers validate the structural integrity of this compound, and what analytical discrepancies might arise?
Basic
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.5 ppm confirm thiophene protons; δ 7.8–8.1 ppm indicate triazole protons .
- ¹³C NMR : Azetidine carbons appear at δ 55–65 ppm; carbonyl carbons at δ 165–170 ppm .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., ~305 g/mol) .
- IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (triazole C-H) .
Q. Advanced discrepancies :
- Rotameric forms in azetidine may cause splitting in NMR signals, requiring variable-temperature NMR for resolution .
- Impurity peaks in HPLC (e.g., from unreacted intermediates) necessitate gradient elution optimization .
What strategies resolve contradictions in biological activity data for this compound?
Advanced
Conflicting results (e.g., varying IC₅₀ values in enzyme assays) can arise from:
- Assay conditions : Differences in buffer pH (e.g., phosphate vs. Tris) may alter compound solubility or protonation states .
- Target specificity : Off-target interactions (e.g., with GSK-3β vs. CDK2) require selectivity profiling using kinase panels .
- Metabolic instability : Use microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
Q. Methodological solutions :
- Dose-response curves : Validate activity across 3+ independent replicates with strict controls .
- Structural analogs : Compare activity of triazole vs. tetrazole derivatives to isolate pharmacophore contributions .
How can molecular docking studies predict the compound’s interaction with biological targets?
Q. Advanced
- Target selection : Prioritize receptors with known affinity for triazoles (e.g., kinases, GPCRs) using databases like PDB or ChEMBL .
- Docking protocols :
- Software : AutoDock Vina or Schrödinger Maestro for flexibility in ligand-receptor modeling .
- Binding site analysis : Focus on hydrophobic pockets accommodating the thiophene and triazole moieties .
- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values to refine force-field parameters .
Example : Docking with GSK-3β showed hydrogen bonding between the azetidine carbonyl and Lys85, while the triazole formed π-π interactions with Phe67 .
What methodologies optimize the compound’s solubility and stability for in vivo studies?
Q. Advanced
- Solubility enhancement :
- Stability testing :
How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Q. Advanced
- Core modifications :
- Replace azetidine with pyrrolidine to assess ring size impact on target binding .
- Substitute thiophene with furan to evaluate electron-rich heterocycle effects .
- Pharmacophore mapping :
- Use 3D-QSAR (e.g., CoMFA) to correlate triazole positioning with antimicrobial activity .
- In vivo correlation : Test analogs in zebrafish xenografts for bioavailability-to-efficacy relationships .
What are the best practices for scaling up synthesis without compromising purity?
Q. Advanced
- Process optimization :
- Flow chemistry : Continuous reactors improve heat/mass transfer for azetidine cyclization .
- Catalyst recycling : Immobilize copper catalysts on silica to reduce metal contamination .
- Purification :
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for >98% purity .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) for polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
